molecular formula C6H7BrN2O2S B1273470 4-Amino-3-bromobenzenesulfonamide CAS No. 53297-69-1

4-Amino-3-bromobenzenesulfonamide

Cat. No. B1273470
CAS RN: 53297-69-1
M. Wt: 251.1 g/mol
InChI Key: KQEVQYJWCZRLTJ-UHFFFAOYSA-N
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Description

4-Amino-3-bromobenzenesulfonamide is a derivative of benzenesulfonamide, a compound that has been extensively studied due to its biological activity, particularly as an inhibitor of carbonic anhydrase (CA) isoforms. This compound is characterized by the presence of an amino group and a bromine atom on the benzene ring, which is further modified by a sulfonamide group. The structural modifications on the benzene ring influence the compound's reactivity and interaction with various enzymes, making it a compound of interest in medicinal chemistry.

Synthesis Analysis

The synthesis of 4-amino-3-bromobenzenesulfonamide derivatives can be achieved through various methods. One approach involves the direct N-alkylation of aminobenzenesulfonamides with alcohols, as demonstrated in the synthesis of amino-(N-alkyl)benzenesulfonamides . This method showcases the potential for recognizing different types of amino groups in complex molecules, which is crucial for the development of new sulfonamide derivatives with specific biological activities.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is often characterized using techniques such as X-ray crystallography, FT-IR, NMR, and UV-Vis spectroscopy. For instance, a related sulfonamide compound was synthesized and its structure was determined by these methods, revealing that it crystallizes in the monoclinic space group with specific unit cell parameters . Density functional theory (DFT) calculations are also employed to predict various properties of these compounds, including vibrational frequencies, NMR chemical shifts, and absorption wavelengths, which are then compared with experimental data to validate the theoretical models .

Chemical Reactions Analysis

Sulfonamide derivatives can undergo a variety of chemical reactions. For example, 4-cyanobenzenesulfonamides can be cleaved to the parent amine under the action of thiol and base, and can be further elaborated by alkylation and arylation . This demonstrates the versatility of sulfonamide derivatives in chemical synthesis, where they can serve as amine protecting/activating groups and participate in functionalization reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives are influenced by their molecular structure. The presence of different substituents on the benzene ring, such as amino, bromo, or methyl groups, affects the compound's hydrophobicity, electronic distribution, and hydrogen bonding capabilities. These properties are crucial for the interaction of sulfonamides with biological targets. For example, the intramolecular hydrogen bonding interaction in a sulfonamide compound was investigated using NBO analysis, which provides insight into the compound's stability and reactivity . Additionally, Hirshfeld surface analysis can be used to describe intermolecular interactions in the crystal packing of these compounds .

Scientific Research Applications

  • Proteomics Research

    • Field : Biochemistry
    • Application : 4-Amino-3-bromobenzenesulfonamide is used in proteomics research .
    • Method : The specific methods of application in proteomics research are not detailed in the source .
    • Results : The outcomes of this application are not specified in the source .
  • Anticancer and Antimicrobial Agents

    • Field : Medicinal Chemistry
    • Application : Benzenesulfonamide derivatives, such as 4-Amino-3-bromobenzenesulfonamide, have been studied for their potential as anticancer and antimicrobial agents. They have been found to inhibit carbonic anhydrase IX, which is overexpressed in many solid tumors .
    • Method : The compounds were synthesized and their inhibitory effects on carbonic anhydrase IX were evaluated. They were also tested for their anti-proliferative activity against triple-negative breast cancer cell line (MDA-MB-231) and another breast cancer cell line (MCF-7) in addition to normal breast cell line MCF-10A .
    • Results : Some of the compounds showed significant inhibitory effect against both cancer cell lines at concentration ranges from 1.52–6.31 μM, with a high selectivity against breast cancer cell lines ranges from 5.5 to 17.5 times .
  • Synthesis of Cobalt (III) Complexes

    • Field : Inorganic Chemistry
    • Application : 4-Bromobenzenesulfonamide is used as a reagent in the preparation of cobalt (III) complexes of N,R-sulfonyldithiocarbimate anion .
    • Method : The specific methods of application in the synthesis of these complexes are not detailed in the source .
    • Results : The outcomes of this application are not specified in the source .

Future Directions

While specific future directions for 4-Amino-3-bromobenzenesulfonamide are not available, sulfonamides continue to be an area of interest in the development of new drugs due to their broad spectrum of activity .

properties

IUPAC Name

4-amino-3-bromobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2O2S/c7-5-3-4(12(9,10)11)1-2-6(5)8/h1-3H,8H2,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQEVQYJWCZRLTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)N)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40393322
Record name 4-amino-3-bromobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40393322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-3-bromobenzenesulfonamide

CAS RN

53297-69-1
Record name 4-amino-3-bromobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40393322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
T Yun, T Qin, Y Liu, L Lai - European Journal of Medicinal Chemistry, 2016 - Elsevier
… Halogenated monosubstituted sulfanilamides, 4-amino-3-bromobenzenesulfonamide (I w ) was got by reacting sulfanilamide with N-bromosuccinimide; 4-amino-3-…
Number of citations: 18 www.sciencedirect.com
MA Ilies, D Vullo, J Pastorek… - Journal of medicinal …, 2003 - ACS Publications
… 4-Amino-3-bromobenzenesulfonamide 5d: mp 152−154 C (lit. mp 153 C, lit. mp 155 C); 1 H NMR (DMSO-d 6 ), δ, ppm: 7.76 (d, J = 2.1 Hz, 1H: H2), 7.48 (dd, J = 8.5, 2.1 Hz, 1H: H6), …
Number of citations: 174 pubs.acs.org
A Petreni, A Bonardi, C Lomelino, SM Osman… - European Journal of …, 2020 - Elsevier
… Compound 9d was obtained according the general procedure earlier reported 4-amino-3-bromobenzenesulfonamide 8b (0.5 g, 1.0 eq), NaNO 2 (1.2 eq) and NaN 3 (1.5 eq) in a HCl …
Number of citations: 43 www.sciencedirect.com
J Jo - Organic Process Research & Development, 2023 - ACS Publications
… a stir bar was purged with nitrogen and charged with Pd(PPh 3 ) 4 (0.08 g), K 2 CO 3 (0.53 g), (3-(dimethylamino)phenyl)boronic acid (0.25 g), 4-amino-3-bromobenzenesulfonamide (…
Number of citations: 2 pubs.acs.org
M Shevchuk, Q Wang, R Pajkert, J Xu… - Advanced Synthesis …, 2021 - Wiley Online Library
For almost 40 years, difluoromethylene phosphonates have proven to be versatile molecular tools in biochemical studies owing to their close resemblance to naturally occurring …
Number of citations: 35 onlinelibrary.wiley.com
VV Astakhova, MY Moskalik… - Organic & Biomolecular …, 2019 - pubs.rsc.org
… gives no products of aminobromination; instead, only the product of electrophilic bromination of electron-rich aromatic ring of sulfanilamide – 4-amino-3-bromobenzenesulfonamide – …
Number of citations: 25 pubs.rsc.org

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